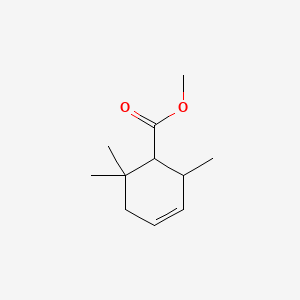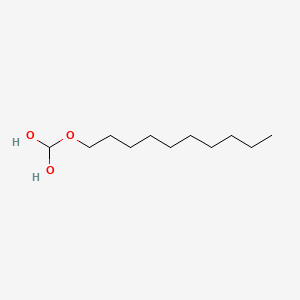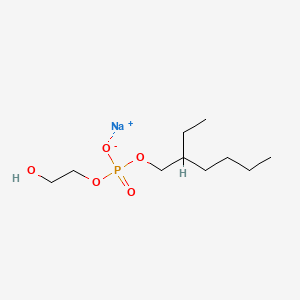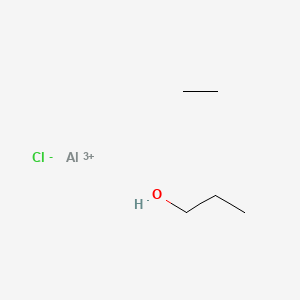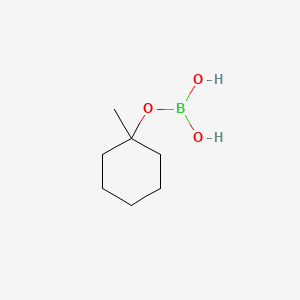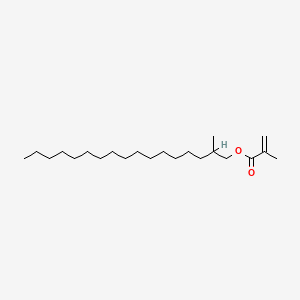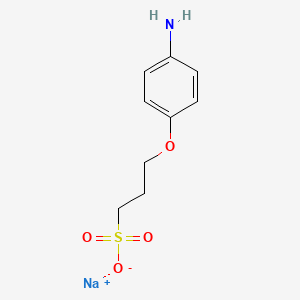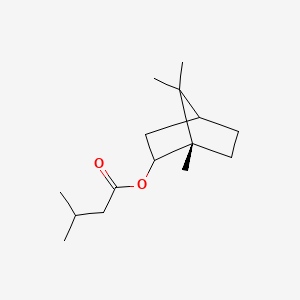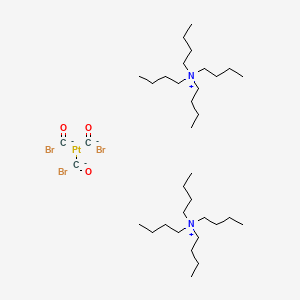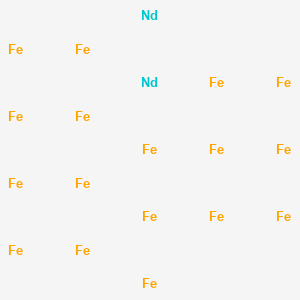
N,N-Dibutyloctadecenamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dibutyloctadecenamide is an organic compound with the chemical formula C26H51NO. It is known for its unique structure, which includes a long hydrocarbon chain and an amide functional group. This compound is often used in various industrial and scientific applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Dibutyloctadecenamide can be synthesized through the reaction of octadecenoyl chloride with dibutylamine. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using similar methods as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N,N-Dibutyloctadecenamide undergoes various chemical reactions, including:
Oxidation: The hydrocarbon chain can be oxidized to form carboxylic acids or ketones.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The amide nitrogen can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a typical reducing agent used under anhydrous conditions.
Substitution: Reagents like alkyl halides can be used for nucleophilic substitution reactions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Substituted amides.
Scientific Research Applications
N,N-Dibutyloctadecenamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of lubricants, plasticizers, and as an additive in cosmetics and personal care products.
Mechanism of Action
The mechanism of action of N,N-Dibutyloctadecenamide involves its interaction with biological membranes due to its amphiphilic nature. It can integrate into lipid bilayers, altering membrane fluidity and permeability. This property is particularly useful in drug delivery systems, where it can enhance the absorption and efficacy of therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
N,N-Diisopropylethylamine: A tertiary amine used as a base in organic synthesis.
N,N-Dimethylformamide: A solvent with similar amide functionality but different applications.
N,N-Dimethylacetamide: Another solvent with similar properties to N,N-Dimethylformamide.
Uniqueness
N,N-Dibutyloctadecenamide is unique due to its long hydrocarbon chain, which imparts distinct amphiphilic properties. This makes it particularly useful in applications requiring surface activity, such as surfactants and emulsifiers, setting it apart from other amides like N,N-Dimethylformamide and N,N-Dimethylacetamide.
Properties
CAS No. |
94247-60-6 |
|---|---|
Molecular Formula |
C26H51NO |
Molecular Weight |
393.7 g/mol |
IUPAC Name |
(E)-N,N-dibutyloctadec-2-enamide |
InChI |
InChI=1S/C26H51NO/c1-4-7-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26(28)27(24-8-5-2)25-9-6-3/h22-23H,4-21,24-25H2,1-3H3/b23-22+ |
InChI Key |
BDCIMPVVHVHFAW-GHVJWSGMSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCC/C=C/C(=O)N(CCCC)CCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC=CC(=O)N(CCCC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


